

An In-depth Technical Guide to 5,5-Dimethylmorpholin-3-one

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Compound of Interest

Compound Name: 5,5-Dimethylmorpholin-3-one

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Direct experimental data on the physicochemical properties, specific synthesis protocols, and biological activity of **5,5-Dimethylmorpholin-3-one** are not readily available in the public domain. This guide has been compiled using information from commercial suppliers for basic identification and supplemented with data from structurally similar analogs and general methodologies applicable to the morpholin-3-one chemical class. All information presented for analogous compounds is clearly identified as such and should be considered representative rather than experimentally determined for **5,5-Dimethylmorpholin-3-one**.

Core Physicochemical Properties

Precise experimental values for the melting point, boiling point, solubility, pKa, and logP of **5,5-Dimethylmorpholin-3-one** are not available. The following table summarizes the known basic identifiers for the target compound and provides experimental data for a structurally related analog, 3,5-dimethylmorpholine, to offer an estimation of its potential properties.

Property	5,5-Dimethylmorpholin-3-one	3,5-Dimethylmorpholine (Analog)
CAS Number	127958-62-7[1]	123-57-9[2]
Linear Formula	C ₆ H ₁₁ NO ₂ [1]	C ₆ H ₁₃ NO[2]
Molecular Weight	129.16 g/mol [1]	115.17 g/mol [2]
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Solubility	Data not available	Soluble in water, ethanol, acetone, and ether[3]
pKa	Data not available	Data not available
logP	Data not available	Data not available

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of **5,5-Dimethylmorpholin-3-one** have not been published. However, general methods for the synthesis of the parent morpholin-3-one and analytical techniques for morpholine derivatives can be adapted.

General Synthesis of Morpholin-3-one (Analog)

A common route to the morpholin-3-one core involves the cyclization of an N-substituted ethanolamine derivative. One published method for the synthesis of the parent morpholin-3-one is as follows:

Reactants:

- 2-Aminoethanol
- Sodium metal
- Ethyl chloroacetate
- Isopropanol

Procedure:

- To a solution of 2-aminoethanol in isopropanol, sodium metal is added in batches.
- The reaction mixture is heated to 50 °C and stirred for 5 hours.
- The resulting solution is cooled to 0 °C.
- Ethyl chloroacetate is added dropwise at 0 °C.
- The suspension is then heated to 80 °C and stirred for 2 hours.
- After the reaction is complete, insoluble impurities are removed by filtration.
- The filtrate is concentrated under reduced pressure.
- The crude product is recrystallized from an isopropanol/ethyl acetate mixture to yield morpholin-3-one[4].

To synthesize **5,5-Dimethylmorpholin-3-one**, a similar strategy could theoretically be employed using 2-amino-2-methyl-1-propanol as the starting material.

General Analytical Methods for Morpholine Derivatives

The characterization and quantification of morpholine derivatives are typically achieved using standard analytical techniques.

HPLC is a versatile technique for the separation and analysis of morpholine-containing compounds. A reverse-phase HPLC method can be developed using a C18 column. The mobile phase often consists of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility[5][6][7]. For compounds lacking a strong chromophore, derivatization may be necessary to enhance UV detection or fluorescence[8][9].

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of morpholine derivatives. The spectra can confirm the presence of the morpholine ring and the substitution pattern[10][11][12]. In many N-substituted morpholines, the morpholine ring adopts a chair conformation at room temperature[10].

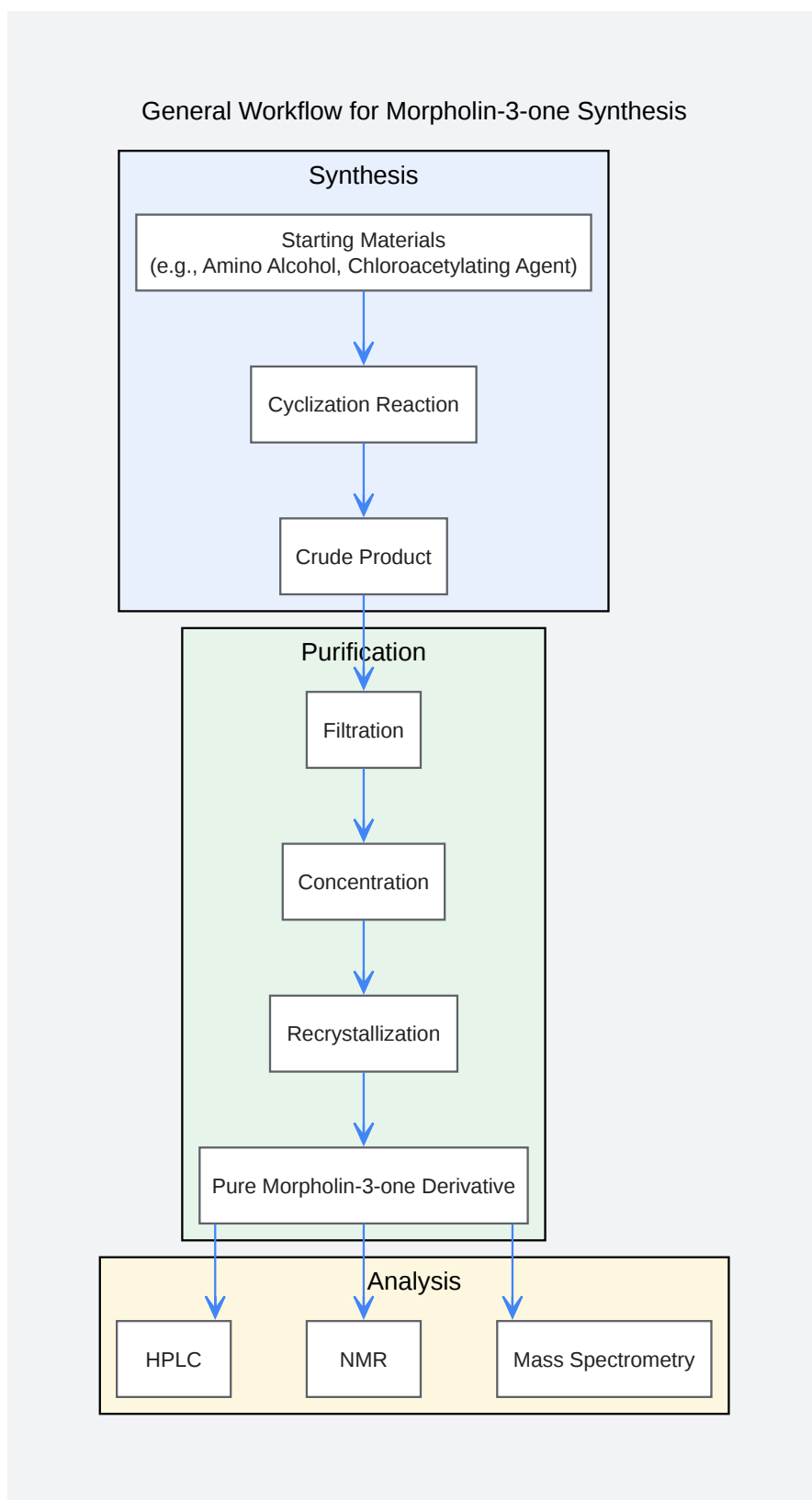
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of morpholine derivatives, aiding in their identification and structural characterization. Both low-resolution and high-resolution mass spectrometry can be employed to confirm the elemental composition of the synthesized compounds[13][14][15][16].

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways of **5,5-Dimethylmorpholin-3-one**. The morpholine scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities, including as anticancer, antidepressant, and anti-inflammatory agents[17][18]. For instance, the drug Sonidegib, which contains a 2,6-dimethylmorpholine moiety, acts as a Hedgehog signaling pathway inhibitor[19]. However, without experimental data, the biological role of **5,5-Dimethylmorpholin-3-one** remains unknown.

Mandatory Visualization

Due to the lack of specific information on signaling pathways for **5,5-Dimethylmorpholin-3-one**, a diagram illustrating a generalized experimental workflow for the synthesis and purification of a morpholin-3-one derivative is provided below.



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Caption: General workflow for the synthesis and analysis of morpholin-3-one derivatives.

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